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Compound of Interest

Compound Name: Antitumor agent-120

Cat. No.: B2600699 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guidance and frequently asked questions

(FAQs) regarding the dosage and application of antitumor agents, with a specific focus on the

combination therapy investigated in the INAVO120 clinical trial.

Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving

the combination of inavolisib, palbociclib, and fulvestrant, as studied in the INAVO120 trial for

PIK3CA-mutated, HR-positive, HER2-negative breast cancer.

Q1: We are observing lower than expected efficacy in our in vitro models. What are the

recommended starting concentrations for the individual agents based on preclinical studies?

A1: For in vitro studies, it is crucial to establish a dose-response curve for each agent

individually before testing them in combination. While the INAVO120 trial focused on a specific

clinical dosage, preclinical data suggests that inavolisib, a PI3Kα inhibitor, demonstrates

activity in relevant cancer cell lines. For initial experiments, consider a concentration range that

brackets the IC50 values reported for similar compounds in relevant cell lines. It is also

important to ensure that the cell lines used harbor the PIK3CA mutation to accurately model the

intended target population of the INAVO120 regimen.

Q2: Our team is planning an in vivo study based on the INAVO120 trial. What was the clinical

dosage administered to patients?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2600699?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2600699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A2: In the Phase III INAVO120 trial, inavolisib was administered at an oral dose of 9 mg once

daily.[1] This was given in combination with standard doses of palbociclib and fulvestrant. It is

critical to perform appropriate allometric scaling to determine the equivalent dose for your

specific animal model.

Q3: We are observing significant toxicity in our animal models, specifically hyperglycemia. How

was this managed in the clinical trial?

A3: Hyperglycemia is a known side effect of PI3Kα inhibitors like inavolisib. In the INAVO120

trial, increased fasting glucose was observed in 85% of patients receiving the inavolisib

combination. Management strategies included dose interruption, reduction, or discontinuation

based on the severity. In preclinical models, it is advisable to monitor blood glucose levels

regularly. If significant hyperglycemia is observed, consider implementing a dose reduction

strategy or introducing anti-hyperglycemic agents, mirroring the clinical management approach.

Q4: What is the primary mechanism of action for the drug combination used in the INAVO120

trial?

A4: The combination therapy targets multiple key pathways in cancer cell proliferation.

Inavolisib is a potent and selective inhibitor of the p110α catalytic subunit of PI3K, which is

often mutated in HR-positive breast cancer.[1][2] Palbociclib is a CDK4/6 inhibitor, which blocks

cell cycle progression. Fulvestrant is a selective estrogen receptor degrader (SERD), which

targets the hormone receptor signaling that drives this type of breast cancer. The synergistic

effect of this triple combination is designed to overcome resistance mechanisms.

Data Presentation
The following tables summarize key quantitative data from the INAVO120 clinical trial.

Table 1: Efficacy Results from the INAVO120 Trial
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Endpoint
Inavolisib
Combination
Group

Placebo
Combination
Group

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

15.0 months 7.3 months
0.43 (0.32 to

0.59)
<0.001

Objective

Response Rate

(ORR)

58.4% 25.0% N/A N/A

Data sourced from the INAVO120 Phase III trial results as of October 2024.[1][2]

Table 2: Key Grade 3 or 4 Adverse Events in the INAVO120 Trial

Adverse Event
Inavolisib Combination
Group (%)

Placebo Combination
Group (%)

Neutropenia 80.2 78.4

Hyperglycemia 5.6 0

Stomatitis or Mucosal

Inflammation
5.6 0

Diarrhea 3.7 0

Data reflects the incidence of severe adverse events.[1]

Experimental Protocols
Protocol: In Vitro Cell Viability Assay for Combination Therapy

Cell Seeding: Plate PIK3CA-mutated breast cancer cells (e.g., MCF-7, T-47D) in 96-well

plates at a predetermined optimal density and allow them to adhere overnight.

Drug Preparation: Prepare stock solutions of inavolisib, palbociclib, and fulvestrant in a

suitable solvent (e.g., DMSO). Create a dilution series for each drug.
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Treatment: Treat cells with individual agents and in combination at various concentrations.

Include a vehicle-only control.

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72

hours).

Viability Assessment: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to

determine the percentage of viable cells relative to the control.

Data Analysis: Calculate IC50 values for each agent and use software such as CompuSyn to

determine the combination index (CI) to assess for synergistic, additive, or antagonistic

effects.
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Caption: Signaling pathway targeted by the INAVO120 combination therapy.
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Caption: Logical workflow from preclinical research to clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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